

# Application Note: Quantification of Ajmalicine using a Validated RP-HPLC Method

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## Compound of Interest

Compound Name: Ajmalan

Cat. No.: B1240692

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This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Ajmalicine.<sup>[1][2][3]</sup> This method is suitable for the analysis of Ajmalicine in raw plant materials and pharmaceutical formulations, ensuring accuracy and reproducibility. The methodology utilizes a C18 column with a gradient elution profile and photodiode array (PDA) detection.

## Chromatographic Conditions

Parameter	Specification
HPLC System	A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Column	Chromolith Performance RP-18e (100 x 4.6 mm)
Mobile Phase	A binary gradient of 0.01 M phosphate buffer (NaH <sub>2</sub> PO <sub>4</sub> ) at pH 3.5 (containing 0.5% glacial acetic acid) and acetonitrile.
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm
Injection Volume	10-20 µL
Column Temperature	Ambient

### Quantitative Performance Data

The following table summarizes the key validation parameters for the quantification of Ajmalicine using the described HPLC-PDA method.[1][2][3]

Validation Parameter	Result
Linearity Range	1–20 µg/mL ( $r^2 = 1.000$ )
Limit of Detection (LOD)	4 µg/mL
Limit of Quantification (LOQ)	12 µg/mL
Accuracy (Recovery)	97.03%
Precision (%RSD)	< 2.5%

### System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis. The acceptance criteria are typically as follows:

- Tailing Factor (Asymmetry Factor):  $\leq 2.0$  for the Ajmalicine peak.
- Theoretical Plates (N):  $\geq 2000$  for the Ajmalicine peak.
- Relative Standard Deviation (%RSD) for replicate injections:  $\leq 2.0\%$  for peak area and retention time.

## Experimental Protocols

### Protocol 1: Preparation of Standard and Sample Solutions

#### 1.1. Standard Solution Preparation

- Stock Standard Solution (e.g., 100  $\mu\text{g/mL}$ ): Accurately weigh 10 mg of Ajmalicine reference standard ( $\geq 98.0\%$  purity) and transfer it to a 100 mL volumetric flask. Dissolve in methanol and make up to the mark with the same solvent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 15, and 20  $\mu\text{g/mL}$ ).

#### 1.2. Sample Preparation (from *Rauvolfia serpentina* roots)

- Air-dry and powder the root material.
- Accurately weigh about 1 g of the powdered material into a flask.
- Add 50 mL of methanol and perform extraction using a suitable method (e.g., sonication for 30 minutes or reflux for 2 hours).
- Filter the extract through a Whatman No. 1 filter paper.
- Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

- Defat the dried extract by washing it three times with 15 mL of n-hexane. Discard the hexane layer.
- Redissolve the defatted extract in 10 mL of the mobile phase.
- Filter the solution through a 0.45  $\mu$ m syringe filter into an HPLC vial before analysis.

#### Protocol 2: HPLC Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
- Inject the prepared working standard solutions in ascending order of concentration to establish the calibration curve.
- Verify the system suitability by injecting the mid-concentration standard solution at least five times.
- Inject the prepared sample solutions.
- After the analysis, wash the column with a high-organic solvent mixture (e.g., 80:20 acetonitrile:water) to remove any strongly retained compounds.

#### Protocol 3: General Protocol for a Stability-Indicating Study

This protocol outlines the general procedure for conducting forced degradation studies to assess the stability-indicating nature of the HPLC method.

##### 3.1. Forced Degradation Studies

- Acid Hydrolysis: To 1 mL of the stock standard solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration.
- Alkaline Hydrolysis: To 1 mL of the stock standard solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute with the mobile

phase.

- Oxidative Degradation: To 1 mL of the stock standard solution, add 1 mL of 3% hydrogen peroxide ( $H_2O_2$ ). Keep the solution at room temperature for 24 hours. Dilute with the mobile phase.
- Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. Prepare a solution of the heat-treated drug in the mobile phase.
- Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a solution of the UV-exposed drug in the mobile phase.

### 3.2. Analysis of Stressed Samples

- Analyze the stressed samples using the validated HPLC method.
- Evaluate the chromatograms for any degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Ajmalicine peak (resolution  $> 1.5$ ) and from each other.
- Peak purity analysis of the Ajmalicine peak in the stressed samples should be performed using a PDA detector to confirm that it is free from co-eluting impurities.

## Visualizations



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Caption: Experimental workflow for the HPLC analysis of Ajmalicine.

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## References

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